7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Descripción
The compound 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heteroaromatic molecule featuring a pyrazolo-pyrido-pyrimidinone core. Key structural attributes include:
- Position 2: An ethyl group, influencing steric and hydrophobic properties.
- Position 3: A 4-fluorophenyl moiety, enhancing electronic effects and binding specificity.
Propiedades
IUPAC Name |
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c1-2-19-23(15-3-5-16(26)6-4-15)24-27-14-18-20(30(24)28-19)9-10-29(25(18)31)17-7-8-21-22(13-17)33-12-11-32-21/h3-10,13-14H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGQWAXRZESAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
Substituent Impact on Bioactivity: The benzodioxin group in the target compound may enhance binding to aromatic biological targets compared to alkyl chains (e.g., butyl in ) or polar groups (e.g., -OH in ). Fluorine at position 3 (4-fluorophenyl) likely improves metabolic stability and target affinity vs. non-fluorinated analogs .
CF₃Ph in ) is critical for efficacy.
Synthetic Routes :
- The target compound may share synthetic pathways with analogs in , which utilize hydroxylamine/methoxyamine reactions with pyrimidin-6-carboxylates.
Research Findings and Limitations
Bioactivity Gaps
- No direct bioactivity data exists for the target compound. However, triazolo-pyrimidine derivatives (e.g., ) demonstrated antiviral activity (40–43% TMV inhibition), suggesting structural optimization of the target compound’s substituents could yield similar results.
Physicochemical Properties
- Lipophilicity: The benzodioxin group likely increases logP vs.
- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
